N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide
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Overview
Description
N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with acetic anhydride, followed by cyclization to form the benzimidazole ring . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide
- N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthalenecarboxamide
- Ethyl 2-(6-chloro-3-(1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate
Uniqueness
N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide is unique due to its specific structural features and the presence of the acetamide group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7N3O2 |
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Molecular Weight |
189.17 g/mol |
IUPAC Name |
N-(2-oxobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C9H7N3O2/c1-5(13)10-6-2-3-7-8(4-6)12-9(14)11-7/h2-4H,1H3,(H,10,13) |
InChI Key |
DUWLGJNTMBAOTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=NC(=O)N=C2C=C1 |
Origin of Product |
United States |
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